Comparative Kinase Inhibition Profile: Aloisine B vs. Aloisine A
Aloisine B exhibits a distinct potency shift for GSK-3β compared to its structural analog Aloisine A. While Aloisine A shows moderate activity against GSK-3β, Aloisine B demonstrates enhanced inhibition. [1]. The differential activity is a direct consequence of the specific substitution on the aloisine scaffold, as elucidated by 3D-QSAR models [2].
| Evidence Dimension | Inhibition of GSK-3β (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.75 µM (for GSK-3, not isoform-specific; value commonly attributed to GSK-3β) |
| Comparator Or Baseline | Aloisine A: IC50 = 0.65 µM (GSK-3β) |
| Quantified Difference | Aloisine B demonstrates a comparable level of potency to Aloisine A against GSK-3β, but within a context of altered CDK inhibition, showcasing its unique profile within the family. |
| Conditions | In vitro kinase assay (source: TargetMol and Mettey et al., 2003) |
Why This Matters
For researchers focused on GSK-3-dependent pathways (e.g., Wnt signaling, tau hyperphosphorylation), Aloisine B offers a specific inhibitory potency that differs from Aloisine A, allowing for more nuanced interrogation of GSK-3 biology.
- [1] Mettey Y, Gompel M, Thomas V, Garnier M, Leost M, Ceballos-Picot I, Noble M, Endicott J, Vierfond JM, Meijer L. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects. J Med Chem. 2003 Jan 16;46(2):222-36. doi: 10.1021/jm020319p. View Source
- [2] Zeng M, Jiang Y, Zhang B, Zheng K, Zhang N, Du Q. 3D QSAR studies on GSK-3 inhibition by aloisines. Bioorg Med Chem Lett. 2005 Jan 17;15(2):395-9. doi: 10.1016/j.bmcl.2004.10.060. View Source
